3,7-Dimethyl(1,2,4)triazolo(3,4-b)(1,3)benzothiazole
Overview
Description
3,7-Dimethyl(1,2,4)triazolo(3,4-b)(1,3)benzothiazole is a heterocyclic compound with the molecular formula C10H9N3S. This compound is part of the triazole and benzothiazole family, known for their diverse biological activities and applications in medicinal chemistry . The structure of this compound consists of a triazole ring fused with a benzothiazole ring, with two methyl groups attached at positions 3 and 7 of the triazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dimethyl(1,2,4)triazolo(3,4-b)(1,3)benzothiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzothiazole with acetic anhydride and hydrazine hydrate, followed by cyclization with formic acid . The reaction conditions often require refluxing the mixture at elevated temperatures to facilitate the formation of the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3,7-Dimethyl(1,2,4)triazolo(3,4-b)(1,3)benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methyl groups, using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazolo(3,4-b)(1,3)benzothiazole derivatives.
Scientific Research Applications
3,7-Dimethyl(1,2,4)triazolo(3,4-b)(1,3)benzothiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3,7-Dimethyl(1,2,4)triazolo(3,4-b)(1,3)benzothiazole involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which is crucial for its antimicrobial and anticancer properties . The triazole and benzothiazole rings allow the compound to form stable complexes with metal ions, enhancing its biological activity. Additionally, the methyl groups at positions 3 and 7 can influence the compound’s lipophilicity and membrane permeability, affecting its overall efficacy.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo(3,4-b)(1,3)thiadiazine: Similar structure but with a thiadiazine ring instead of a benzothiazole ring.
3,7-Diamino-7H-(1,2,4)triazolo(4,3-b)(1,2,4)triazole: Contains additional amino groups and a different triazole fusion pattern.
3,6,7-Triamino-7H-(1,2,4)triazolo(4,3-b)(1,2,4)triazole: Another triazole derivative with multiple amino groups.
Uniqueness
3,7-Dimethyl(1,2,4)triazolo(3,4-b)(1,3)benzothiazole is unique due to its specific substitution pattern and the presence of both triazole and benzothiazole rings. This combination imparts distinct electronic and steric properties, making it a valuable scaffold for drug design and development. Its ability to form stable complexes with metal ions and its diverse biological activities further distinguish it from other similar compounds.
Properties
IUPAC Name |
1,6-dimethyl-[1,2,4]triazolo[3,4-b][1,3]benzothiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3S/c1-6-3-4-8-9(5-6)14-10-12-11-7(2)13(8)10/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMZULTAPVYULPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N3C(=NN=C3S2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50200730 | |
Record name | 3,7-Dimethyl(1,2,4)triazolo(3,4-b)(1,3)benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50200730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52747-54-3 | |
Record name | 3,7-Dimethyl(1,2,4)triazolo(3,4-b)(1,3)benzothiazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052747543 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC295707 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=295707 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,7-Dimethyl(1,2,4)triazolo(3,4-b)(1,3)benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50200730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,7-DIMETHYL(1,2,4)TRIAZOLO(3,4-B)(1,3)BENZOTHIAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IX3LB4QZV2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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